8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C29H28O4 and a molecular weight of 440.544 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-oxo-2-(4-pentylphenyl)ethoxy in the presence of a suitable base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at ambient temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 3,4,8-trimethyl-7-(2-oxo-2-(4-pentylphenyl)ethoxy)-2H-chromen-2-one
Uniqueness
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a pentylphenyl ethoxy group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H28O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H28O4/c1-3-4-6-9-21-12-14-23(15-13-21)26(30)19-32-27-17-16-24-25(22-10-7-5-8-11-22)18-28(31)33-29(24)20(27)2/h5,7-8,10-18H,3-4,6,9,19H2,1-2H3 |
InChI Key |
LADOXMIPCRBHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.